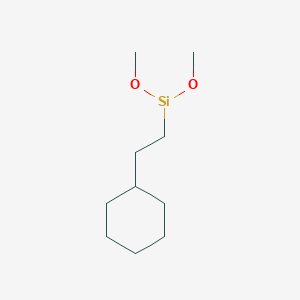

(2-Cyclohexylethyl)(dimethoxy)silane

Description

Contextualization within Organosilane Chemistry

Organosilanes are a class of organometallic compounds characterized by at least one carbon-silicon bond. These compounds are known for their hybrid nature, combining the properties of both organic and inorganic materials. Cyclohexylethyldimethoxysilane belongs to the subgroup of alkoxysilanes, which possess hydrolyzable alkoxy groups attached to the silicon atom. researchgate.net The general structure of organosilanes can be represented as R_nSiX_(4-n), where R is an organic functional group and X is a hydrolyzable group. researchgate.net In the case of Cyclohexylethyldimethoxysilane, the cyclohexylethyl group constitutes the 'R' component, while the two methoxy (B1213986) groups are the 'X' components.

The reactivity of Cyclohexylethyldimethoxysilane is primarily governed by the Si-O-C bonds of the methoxy groups. These bonds are susceptible to hydrolysis, a reaction that cleaves the silicon-oxygen bond in the presence of water to form silanol (B1196071) (Si-OH) groups. These silanols are highly reactive and can undergo condensation reactions with other silanols or with hydroxyl groups on the surface of inorganic materials to form stable siloxane (Si-O-Si) or Si-O-Substrate linkages. researchgate.netethz.ch This dual reactivity is the cornerstone of its utility as a coupling agent and surface modifier. researchgate.netpolymersynergies.net

Significance in Contemporary Materials Science and Catalysis Research

The distinct properties of Cyclohexylethyldimethoxysilane have positioned it as a critical component in several areas of modern materials science and catalysis. Its ability to form robust covalent bonds between dissimilar materials makes it an invaluable coupling agent. researchgate.netpolymersynergies.net This is particularly relevant in the formulation of advanced composite materials, where it enhances the adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and organic polymer matrices. researchgate.net The cyclohexylethyl group provides compatibility with the organic phase, while the methoxy groups, upon hydrolysis, bond to the inorganic phase. researchgate.net

In the realm of catalysis, Cyclohexylethyldimethoxysilane has gained prominence as an external electron donor in Ziegler-Natta catalyst systems for propylene (B89431) polymerization. mdpi.comgoogle.comrsc.org In this role, it interacts with the catalyst components to control the stereochemistry of the resulting polypropylene (B1209903), significantly influencing its properties such as isotacticity, molecular weight, and crystallinity. mdpi.combuct.edu.cn The steric bulk of the cyclohexylethyl group plays a crucial role in modulating the catalyst's activity and selectivity. google.com Research has shown that the choice of external donor, such as Cyclohexylethyldimethoxysilane, is a key factor in tailoring the final properties of the polymer to suit specific applications, from rigid pipes (B44673) to flexible films. google.com

Evolution of Research Perspectives on Cyclohexylethyldimethoxysilane

The scientific community's perspective on Cyclohexylethyldimethoxysilane has evolved from viewing it as a simple silane (B1218182) coupling agent to recognizing its more nuanced roles in sophisticated chemical processes. Early research predominantly focused on the general application of organosilanes for surface treatment and adhesion promotion. polymersynergies.net

More recent investigations have delved into the specific structure-property relationships of individual silanes like Cyclohexylethyldimethoxysilane. In catalysis, the focus has shifted towards understanding how the precise architecture of the external donor influences the active sites of Ziegler-Natta catalysts and, consequently, the microstructure of the polymer. mdpi.comhskbrchemical.com Researchers are now exploring how subtle changes in the alkyl and alkoxy groups of the silane can be used to fine-tune the performance of the catalyst system. rsc.org This has led to the development of different "generations" of Ziegler-Natta catalysts, with each generation offering improved control over the polymerization process. chemicalbook.com The ongoing research into aminosilanes and other novel donors highlights the continuous effort to find even more effective alternatives or partners for established donors like Cyclohexylethyldimethoxysilane. mdpi.commdpi.com This evolution reflects a broader trend in materials science and catalysis towards rational design and molecular-level control of material properties.

| Property | Value |

| Chemical Name | Cyclohexylethyldimethoxysilane |

| CAS Number | 131390-30-2 |

| Molecular Formula | C10H22O2Si |

| Molecular Weight | 202.37 g/mol |

Properties

CAS No. |

131390-30-2 |

|---|---|

Molecular Formula |

C10H22O2Si |

Molecular Weight |

202.37 g/mol |

IUPAC Name |

2-cyclohexylethyl(dimethoxy)silane |

InChI |

InChI=1S/C10H22O2Si/c1-11-13(12-2)9-8-10-6-4-3-5-7-10/h10,13H,3-9H2,1-2H3 |

InChI Key |

GPEAZEAMTYBLFY-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCC1CCCCC1)OC |

Synonyms |

CYCLOHEXYLETHYLDIMETHOXYSILANE |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cyclohexylethyldimethoxysilane

Established Synthetic Pathways for Cyclohexylethyldimethoxysilane

The synthesis of Cyclohexylethyldimethoxysilane can be principally achieved through two well-established methods: the hydrosilylation of vinylcyclohexane (B147605) and the Grignard reaction.

Hydrosilylation

Hydrosilylation is a prominent reaction for the formation of silicon-carbon bonds. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. acs.org For the synthesis of Cyclohexylethyldimethoxysilane, this would involve the reaction of vinylcyclohexane with dimethoxymethylsilane (B7823244). The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. researchgate.net

The general reaction scheme is as follows:

Vinylcyclohexane + Dimethoxymethylsilane --(Catalyst)--> Cyclohexylethyldimethoxysilane

The reaction mechanism generally proceeds through the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion, and finally reductive elimination to yield the desired alkylsilane.

Grignard Reaction

The Grignard reaction provides another robust route for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a suitable substrate. To synthesize Cyclohexylethyldimethoxysilane, one could envision the reaction of a cyclohexylethyl magnesium halide with a dimethoxydimethylsilane, or more likely, the reaction of an ethylmagnesium halide with cyclohexyldimethoxymethylsilane (B98902). A plausible Grignard route would involve the reaction of ethylmagnesium bromide with cyclohexyldimethoxymethylsilane.

A general representation of this synthetic approach is:

Ethylmagnesium Bromide + Cyclohexyldimethoxymethylsilane --> Cyclohexylethyldimethoxysilane + Mg(Br)OMe

This method is advantageous for its versatility in creating a wide range of organosilane structures.

Table 1: Comparison of Established Synthetic Pathways

| Feature | Hydrosilylation | Grignard Reaction |

|---|---|---|

| Precursors | Vinylcyclohexane, Dimethoxymethylsilane | Ethylmagnesium Bromide, Cyclohexyldimethoxymethylsilane |

| Catalyst | Typically Platinum-based (e.g., Karstedt's catalyst) | None (reaction is stoichiometric) |

| Byproducts | Minimal to none | Magnesium salts |

| Key Bond Formation | Si-C | C-C |

Novel Approaches to Cyclohexylethyldimethoxysilane Synthesis

While the hydrosilylation and Grignard reactions are established methods, research into novel synthetic approaches for organosilanes continues, driven by the need for more efficient, selective, and environmentally benign processes. For Cyclohexylethyldimethoxysilane, novel approaches would likely focus on the development of new catalyst systems for hydrosilylation or alternative coupling reactions.

Catalyst Development for Hydrosilylation

Recent advancements in catalysis have explored the use of earth-abundant and less expensive metals to replace platinum in hydrosilylation reactions. Iron, cobalt, and nickel complexes have shown promise in catalyzing the hydrosilylation of alkenes. These alternative catalysts could offer a more sustainable and economical route to Cyclohexylethyldimethoxysilane. The development of such catalysts often focuses on achieving high regioselectivity and functional group tolerance.

Alternative Coupling Reactions

Other transition-metal-catalyzed cross-coupling reactions could also be explored as novel synthetic routes. For instance, a palladium-catalyzed coupling of a cyclohexylethyl-containing organometallic reagent with a dimethoxymethylsilyl halide could be a potential, though less conventional, pathway.

Table 2: Potential Novel Catalysts for Hydrosilylation Synthesis

| Catalyst Type | Potential Advantages |

|---|---|

| Iron-based | Low cost, low toxicity |

| Cobalt-based | Unique selectivity profiles |

| Nickel-based | Cost-effective, reactive |

Reactivity and Selectivity Considerations in Silane (B1218182) Precursor Chemistry

The successful synthesis of Cyclohexylethyldimethoxysilane hinges on understanding and controlling the reactivity and selectivity of the precursor molecules.

Reactivity of Precursors

In the hydrosilylation route, the reactivity of the dimethoxymethylsilane is influenced by the nature of the catalyst. Platinum catalysts are highly effective, but the reaction conditions, such as temperature and solvent, must be carefully controlled to prevent side reactions. The vinylcyclohexane is a reactive alkene for this purpose.

In the Grignard reaction , the ethylmagnesium bromide is a highly reactive nucleophile. The reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from being quenched by water. The reactivity of the cyclohexyldimethoxymethylsilane as an electrophile is centered at the silicon atom.

Selectivity in Synthesis

A key consideration in the hydrosilylation of vinylcyclohexane is regioselectivity . The addition of the silyl (B83357) group can occur at either the α- or β-carbon of the vinyl group. With platinum catalysts, the reaction typically favors the formation of the terminal, or β-adduct (anti-Markovnikov product), which would be the desired Cyclohexylethyldimethoxysilane. The choice of catalyst and ligands can significantly influence this selectivity.

For the Grignard reaction , selectivity is less of an issue in the final C-C bond-forming step for this specific target molecule. However, the synthesis of the cyclohexyldimethoxymethylsilane precursor itself would require selective reactions.

Table 3: Regioselectivity in the Hydrosilylation of Vinylcyclohexane

| Product | Structure | Typical Catalyst Favoring this Product |

|---|---|---|

| β-adduct (desired) | Cyclohexyl-CH₂-CH₂-Si(OMe)₂Me | Platinum-based catalysts |

| α-adduct (undesired) | Cyclohexyl-CH(Si(OMe)₂Me)-CH₃ | Certain rhodium or ruthenium catalysts |

Reaction Mechanism Studies Involving Cyclohexylethyldimethoxysilane

Hydrolysis and Condensation Mechanisms of Alkoxysilane Groups

The fundamental reactivity of Cyclohexylethyldimethoxysilane, like other alkoxysilanes, is governed by the hydrolysis of its methoxy (B1213986) groups, followed by the condensation of the resulting silanol (B1196071) intermediates. This two-step process is crucial for forming stable siloxane bonds (-Si-O-Si-).

Hydrolysis: The Si-OCH₃ bonds are cleaved by water to form silanols (Si-OH) and methanol (B129727) (CH₃OH). This reaction can be catalyzed by either acids or bases. gelest.com The rate of hydrolysis is influenced by several factors, including pH, temperature, and the steric bulk of the substituents on the silicon atom. researchgate.netafinitica.com Methoxysilanes generally hydrolyze faster than ethoxysilanes due to the smaller size of the methoxy group. gelest.com

Condensation: The newly formed silanols are reactive and can condense with each other (or with remaining alkoxide groups) to form a siloxane dimer, releasing a molecule of water. This process can continue to form oligomers and eventually a crosslinked network. ucsb.edu

The rate of condensation is also pH-dependent, with the minimum rate typically observed around pH 4. researchgate.net The steric hindrance from the bulky cyclohexylethyl group can influence the kinetics of these reactions, potentially slowing the rate compared to smaller alkylsilanes. ucsb.edu Studies on various alkoxysilanes have shown that the hydrolysis step is often rate-limiting, and its kinetics can be modeled to predict the formation of silanol-rich species. gelest.com

Table 1: General Mechanism of Hydrolysis and Condensation

| Step | Reaction Name | General Equation | Catalyst | Key Factors |

| 1 | Hydrolysis | R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH | Acid or Base | pH, Temperature, Steric Bulk |

| 2 | Condensation | 2 R-Si(OR')₂(OH) → (HO)(OR')₂Si-O-Si(OR')₂(OH) + H₂O | Acid or Base | pH, Concentration |

Mechanistic Role in Olefin Polymerization Processes

Cyclohexylethyldimethoxysilane serves a critical function as an external electron donor in modern Ziegler-Natta catalyst systems for the polymerization of olefins, particularly propylene (B89431). researchgate.netgoogle.com Ziegler-Natta catalysts are typically composed of a transition metal compound (e.g., titanium tetrachloride) on a support (e.g., magnesium chloride) and an organoaluminum cocatalyst (e.g., triethylaluminum). wikipedia.orglibretexts.org

The mechanistic role of Cyclohexylethyldimethoxysilane is to control the stereospecificity of the polymerization, leading to polymers with a desired tacticity, such as highly isotactic polypropylene (B1209903). nih.goviosrjournals.org

The proposed mechanism involves the following interactions:

The silane (B1218182), acting as a Lewis base, complexes with the triethylaluminum (B1256330) cocatalyst. researchgate.net

This complex then adsorbs onto the surface of the solid TiCl₄/MgCl₂ catalyst. researchgate.net

The presence of the electron donor modifies the electronic and steric environment of the active titanium centers. It is believed to selectively poison or deactivate non-stereospecific active sites on the catalyst surface, thereby increasing the proportion of isotactic polymer produced. nih.gov

By influencing the nature of the active centers, the silane donor affects not only the stereoregularity but also the molecular weight and molecular weight distribution of the resulting polymer. nih.gov

The use of Cyclohexylethyldimethoxysilane has been cited in processes for producing propylene homopolymers and ethylene-propylene block copolymers, highlighting its industrial relevance. google.com

Table 2: Components of a Typical Ziegler-Natta Catalyst System for Propylene Polymerization

| Component Type | Example Compound | Role in Polymerization |

| Catalyst | Titanium tetrachloride (TiCl₄) | Provides the active sites for polymerization. |

| Support | Magnesium chloride (MgCl₂) | Disperses the catalyst, increasing active site availability. wikipedia.org |

| Cocatalyst | Triethylaluminum (Al(C₂H₅)₃) | Alkylates the transition metal, creating the active species. wikipedia.org |

| External Electron Donor | Cyclohexylethyldimethoxysilane | Controls stereospecificity, increases isotacticity. researchgate.net |

Elucidation of Silane Grafting and Crosslinking Mechanisms

Silane grafting is a chemical modification technique used to create crosslinkable polymers, such as polyethylene (B3416737) (PEX). The mechanism involves two primary stages: the grafting of the silane onto the polymer backbone, followed by moisture-induced crosslinking. scielo.brdiva-portal.org

Grafting Reaction: This step is typically initiated by a radical source, such as an organic peroxide (e.g., dicumyl peroxide). The peroxide decomposes at high temperature (during melt processing) to generate free radicals. These radicals abstract hydrogen atoms from the polyethylene chain, creating a macroradical. The macroradical then attacks the silane molecule, grafting it onto the polymer backbone. scielo.brresearchgate.net For Cyclohexylethyldimethoxysilane, the reaction would attach the -Si(CH₃)₂(OC₂H₅) group to the polymer chain.

Crosslinking Reaction: The grafted polymer is then exposed to water or moisture, often in the presence of a condensation catalyst like dibutyltin (B87310) dilaurate. This triggers the hydrolysis and condensation reactions of the methoxy groups, as described in section 3.1. The formation of stable intermolecular siloxane (-Si-O-Si-) bridges between polymer chains results in a crosslinked network, which enhances the material's thermal stability, chemical resistance, and mechanical properties. scielo.brdiva-portal.org

The efficiency of the grafting process is influenced by the concentration of the silane and peroxide, as well as the molecular structure of the base polymer. researchgate.net

Investigations into Interfacial Reaction Pathways

In composite materials, Cyclohexylethyldimethoxysilane can function as a coupling agent, creating a durable bond between an inorganic filler (e.g., silica (B1680970), glass fibers) and an organic polymer matrix. The mechanism relies on the dual functionality of the silane molecule. nih.govusx.edu.cn

The interfacial reaction pathway involves:

Reaction with the Inorganic Surface: The dimethoxy groups of the silane hydrolyze in the presence of surface moisture on the inorganic filler to form reactive silanol groups. These silanols then condense with the hydroxyl groups present on the filler's surface (e.g., Si-OH on silica), forming strong, covalent oxane bonds (e.g., Si-O-Si). nih.gov This effectively anchors the silane molecule to the inorganic phase.

Interaction with the Organic Matrix: The non-hydrolyzable cyclohexylethyl group of the silane is organophilic. It extends away from the filler surface and into the polymer matrix. Through physical entanglement and van der Waals forces, this organic tail becomes compatible and interacts with the polymer chains.

Catalytic Applications of Cyclohexylethyldimethoxysilane in Polymer Science

Cyclohexylethyldimethoxysilane as an External Electron Donor in Ziegler-Natta Catalysis

The interaction between the EED, the titanium-based active centers, and the co-catalyst (typically an aluminum alkyl) is complex. The EED is believed to selectively poison the aspecific active sites on the catalyst surface, which are responsible for the formation of amorphous, atactic polymer. nih.gov At the same time, it can also convert non-stereospecific sites into isospecific ones, thereby increasing the yield of the desired highly crystalline isotactic polymer. mdpi.com The structure of the EED, particularly the nature of the alkyl and alkoxy groups attached to the silicon atom, plays a critical role in its effectiveness.

The kinetics of olefin polymerization using Ziegler-Natta catalysts are complex, involving multiple steps such as initiation, propagation, and chain transfer. nih.gov The presence of an EED like Cyclohexylethyldimethoxysilane can influence the rate constants of these individual steps. For instance, it can affect the rate of chain propagation at the active sites and also influence the chain transfer reactions, which in turn impacts the molecular weight of the resulting polymer. nih.gov The study of polymerization kinetics, often involving techniques like in-situ monitoring, is crucial for understanding the catalyst's behavior and for process optimization. purdue.eduresearchgate.net

Research has shown that the structure of the silane (B1218182) donor has a significant impact on the catalyst's hydrogen sensitivity. nih.gov Hydrogen is commonly used as a chain transfer agent to control the molecular weight of polypropylene (B1209903). Catalysts employing certain external donors can exhibit a more pronounced response to hydrogen, allowing for the production of polymers with a higher melt flow rate (MFR), which is indicative of a lower molecular weight. nih.gov

Table 1: Illustrative Kinetic Data for Propylene (B89431) Polymerization

| External Electron Donor | Polymerization Activity (kg PP/g Cat·h) | Isotacticity Index (%) |

| Donor A | 45 | 95 |

| Cyclohexylethyldimethoxysilane | 40 | 98 |

| Donor C | 50 | 92 |

Note: The data in this table is illustrative and intended to show the typical trade-offs and effects observed. Actual values can vary significantly based on the specific catalyst system and polymerization conditions.

One of the most critical functions of Cyclohexylethyldimethoxysilane in Ziegler-Natta catalysis is the control of polymer stereochemistry, specifically the tacticity of polypropylene. numberanalytics.com Tacticity refers to the spatial arrangement of the pendant methyl groups along the polymer chain. uc.edu Isotactic polypropylene, with all methyl groups on the same side of the chain, possesses a regular structure that allows for high crystallinity, leading to desirable properties like high stiffness and melting point. numberanalytics.comleidenuniv.nl In contrast, atactic polypropylene, with a random arrangement of methyl groups, is amorphous and has poor mechanical properties. numberanalytics.com

Cyclohexylethyldimethoxysilane, as an EED, enhances the production of isotactic polypropylene by deactivating the catalyst's non-stereospecific active sites. nih.gov The stereoregulating ability of the silane is closely related to its steric hindrance. The bulky cyclohexyl and ethyl groups in Cyclohexylethyldimethoxysilane provide the necessary steric bulk to effectively interact with the catalyst surface and regulate the insertion of propylene monomers, favoring an isotactic arrangement. The use of stereospecific catalysts is a primary method for controlling tacticity. numberanalytics.com The addition of an electron donor drastically reduces the amount of atactic and low isotactic polypropylene, resulting in a very sharp tacticity distribution. kpi.ua

The effectiveness of different external electron donors in controlling tacticity can be compared by measuring the isotacticity index (I.I.) of the produced polypropylene, which is typically determined by the fraction of the polymer that is insoluble in a solvent like boiling heptane.

Table 2: Influence of External Electron Donor on Polypropylene Tacticity

| External Electron Donor | Isotactic Index (%) | Melting Point (°C) |

| None | 85 | 155 |

| Phenyltriethoxysilane | 93 | 162 |

| Cyclohexylethyldimethoxysilane | 98 | 168 |

| Dicyclopentyldimethoxysilane | 99 | 170 |

Note: This table presents typical data to illustrate the effect of different EEDs on polypropylene properties.

The molecular weight (MW) and molecular weight distribution (MWD) are fundamental polymer characteristics that significantly influence the material's processing behavior and end-use properties. libretexts.orgcmu.edu Cyclohexylethyldimethoxysilane, as an external electron donor, has a notable impact on both of these parameters. The MWD, often expressed as the polydispersity index (PDI = Mw/Mn), describes the breadth of the distribution of polymer chain lengths in a sample. researchgate.netbyui.edu

The interaction of the EED with the catalyst's active sites can affect the rates of chain transfer relative to the rate of chain propagation. This, in turn, influences the average molecular weight of the polymer. Generally, an increase in the concentration of the external donor can lead to a decrease in the polymer's molecular weight, although this effect is highly dependent on the specific catalyst system and polymerization conditions. nih.gov

Furthermore, the type of external donor can influence the breadth of the molecular weight distribution. Some donors may lead to a narrower MWD, which can be advantageous for certain applications by providing more uniform material properties. The rheological characteristics of a polymer, which describe its flow and deformation behavior, are strongly dependent on its molecular weight and MWD. mdpi.comubc.canih.gov Polymers with higher molecular weight generally exhibit higher melt viscosity. A broader MWD can also affect the viscoelastic properties of the polymer melt. mdpi.com By carefully selecting the external electron donor, such as Cyclohexylethyldimethoxysilane, and controlling its concentration, it is possible to tailor the rheological properties of the polyolefin to meet the requirements of specific processing techniques like extrusion or injection molding. ubc.ca

Table 3: Effect of Cyclohexylethyldimethoxysilane on Polypropylene Molecular Properties

| Parameter | Without EED | With Cyclohexylethyldimethoxysilane |

| Weight Average Molecular Weight (Mw) | 500,000 | 400,000 |

| Polydispersity Index (PDI) | 5.5 | 4.5 |

| Melt Flow Rate (g/10 min) | 2 | 5 |

Note: The values in this table are representative and serve to illustrate the typical influence of an EED like Cyclohexylethyldimethoxysilane.

Cyclohexylethyldimethoxysilane in Advanced Co-catalyst Systems

The development of advanced Ziegler-Natta catalyst systems often involves the combination of different components to achieve superior performance. advancedcatalyst.comenergylinkinternational.compalconltd.com Cyclohexylethyldimethoxysilane can be part of sophisticated external electron donor compositions. For instance, it can be used in conjunction with other silane compounds or with different classes of electron donors, such as halogenated ether compounds, to create a synergistic effect. google.com

These advanced co-catalyst systems aim to further enhance the catalyst's stereospecificity, activity, and hydrogen response. The combination of multiple external donors can provide a more nuanced control over the polymerization process, allowing for the fine-tuning of polymer properties like isotacticity and molecular weight distribution to a degree that may not be possible with a single donor. google.com The goal is to develop robust catalyst systems that are versatile and can be used to produce a wide range of polypropylene grades with tailored properties for various applications. google.com

Strategies for Catalyst Immobilization and Heterogenization Utilizing Silane Moieties

The heterogenization of homogeneous catalysts is a significant area of research in catalysis, as it simplifies catalyst separation from the product and allows for catalyst recycling. academie-sciences.fr The silane moiety in compounds like Cyclohexylethyldimethoxysilane offers a chemical handle for the immobilization of catalytic species onto a solid support.

One common strategy involves the grafting of silane compounds onto the surface of inorganic supports like silica (B1680970) or magnesia. epa.gov The methoxy (B1213986) groups of the silane can react with surface hydroxyl groups on the support, forming stable covalent bonds. This process effectively anchors the silane, or a catalyst component attached to the silane, to the support material. epa.gov This approach is not limited to Ziegler-Natta catalysts and is a widely used technique in the broader field of heterogeneous catalysis. epo.org

In the context of Ziegler-Natta catalysis, while the primary catalyst is already heterogeneous, the principles of immobilization can be applied to modify the support or to anchor specific co-catalyst components. The use of silanes in the preparation of the catalyst support can influence the morphology and surface characteristics of the final catalyst, which in turn affects its polymerization performance. epo.org

Polymer Modification and Crosslinking Via Cyclohexylethyldimethoxysilane

Silane (B1218182) Grafting Methodologies for Polyolefinic Matrices

The foundational step for crosslinking involves grafting the silane molecule onto a polyolefin chain. This is most commonly achieved through a reactive extrusion process, often referred to as the Sioplas process. researchgate.netresearchgate.net In this method, a polyolefin resin, a free-radical initiator (typically a peroxide), and the silane are melt-blended in an extruder. google.com The high temperature causes the peroxide to decompose, generating free radicals. These radicals abstract hydrogen atoms from the polyolefin backbone, creating reactive sites where the vinyl or other unsaturated group of a silane can attach. researchgate.net However, for an alkylalkoxysilane like Cyclohexylethyldimethoxysilane, which lacks a vinyl group, its incorporation into a polymer matrix would typically be as an external donor in polymerization catalysis or as a component in a blend designed for specific properties, where it can participate in the subsequent crosslinking network formation. wacker.com

The success and efficiency of the silane grafting process are dependent on several critical parameters. The optimization of these conditions is essential to achieve the desired grafting degree while minimizing unwanted side reactions.

Initiator and Silane Concentration: The ratio of the free-radical initiator to the silane is a key factor. An increase in peroxide concentration generally leads to a higher number of radical sites on the polymer backbone, which can increase the grafting of silane up to a certain threshold. researchgate.net However, excessive peroxide can lead to chain scission or C-C crosslinking, which may be undesirable. researchgate.net

Temperature: The reaction is highly temperature-dependent. The extrusion process is typically carried out at temperatures between 170°C and 240°C. ippi.ac.irlboro.ac.uk The temperature profile must be carefully controlled to ensure peroxide decomposition and silane grafting without causing significant polymer degradation. utwente.nl

Mixing and Residence Time: The use of a twin-screw extruder provides the necessary shear and mixing to ensure a homogeneous distribution of the silane and initiator within the polymer melt, which is crucial for a uniform grafting reaction. researchgate.net

Grafting Efficiency: The efficiency of the reaction can be quantified using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy. lboro.ac.ukippi.ac.ir This method allows for the measurement of reacted versus unreacted silane, providing a means to fine-tune the process. Statistical methods like Response Surface Methodology (RSM) can also be employed to mathematically model the process and identify the most efficient conditions. mdpi.com

Cyclohexylethyldimethoxysilane is identified in patent literature as a crosslinking agent for producing polyolefin elastomer compositions. These materials combine the processability of thermoplastics with the flexibility of elastomers. The formation process involves blending a silane-functionalized polyolefin with a secondary, often unmodified, polyolefin elastomer. google.comjustia.com

The composition typically includes:

A base polyolefin resin capable of being silane-grafted.

A polyolefin elastomer, such as an ethylene-octene copolymer, to impart flexibility. justia.com

A silane crosslinker, such as Cyclohexylethyldimethoxysilane.

A grafting initiator (e.g., peroxide).

A silanol (B1196071) condensation catalyst, such as dibutyltin (B87310) dilaurate. ippi.ac.ir

After the initial grafting stage during extrusion, the material is shaped into its final form. The crosslinking is then initiated in a secondary post-extrusion step by exposing the material to moisture (e.g., in a water bath or steam) and heat. The moisture hydrolyzes the methoxy (B1213986) groups on the silane to form reactive silanol (Si-OH) groups. These silanols then undergo a condensation reaction, facilitated by the catalyst, to form stable siloxane (Si-O-Si) bridges between the polymer chains, creating a crosslinked network. scirp.orgspecialchem.com

Analysis of Crosslinking Network Formation and Morphology

To ensure the desired material properties are achieved, the resulting crosslinked network must be thoroughly analyzed.

Gel Content Analysis: The degree of crosslinking is most commonly quantified by measuring the gel content, which is the insoluble fraction of the polymer after extraction in a solvent like boiling xylene. diva-portal.org This test is performed according to standards such as ASTM D2765. ippi.ac.irlaboratuar.comijcce.ac.ir The un-crosslinked, soluble portion (sol) is removed, and the remaining insoluble network (gel) is dried and weighed. A higher gel content indicates a higher crosslink density. utb.cz

Table 1: Effect of Curing Time on Gel Content of a Silane-Crosslinked Polyolefin Elastomer Compound

| Curing Time (hours) | Gel Content (%) | Reference |

|---|---|---|

| 0 | 0 | Adapted from researchgate.net |

| 2 | 55 | Adapted from researchgate.net |

| 4 | 68 | Adapted from researchgate.net |

| 6 | 75 | Adapted from researchgate.net |

| 8 | 78 | Adapted from researchgate.net |

Note: Data is illustrative of a typical silane crosslinking process and adapted from findings on silane-cured polyethylene-octene copolymers.

Spectroscopic and Morphological Analysis: FTIR spectroscopy is invaluable for monitoring the chemical changes during both grafting and crosslinking. The grafting process can be confirmed by the presence of characteristic absorption peaks for Si-O-C groups (e.g., around 1092 cm⁻¹). researchgate.netippi.ac.ir The subsequent moisture-curing step is evidenced by the disappearance of these peaks and the strong emergence of new absorption bands corresponding to Si-O-Si linkages (typically around 1078 cm⁻¹). ippi.ac.irippi.ac.ir

The crosslinking reactions occur predominantly in the amorphous domains of the semi-crystalline polyolefin. researchgate.net The formation of the crosslinked network restricts polymer chain mobility, which can in turn influence the polymer's ability to crystallize, affecting the size and perfection of spherulites. researchgate.net In blends, the morphology is also critical; the incompatibility between a silane-functionalized polyethylene (B3416737) and a polyolefin elastomer can be advantageous, allowing the silane polymer to form a continuous crosslinked network even in the presence of a high percentage of the flexible, non-functional elastomer phase. google.comjustia.com

Tailoring Macromolecular Architecture and Functionalization Through Silane Integration

The choice of silane molecule is critical as its structure directly dictates the final macromolecular architecture and properties of the crosslinked polymer. Cyclohexylethyldimethoxysilane possesses distinct structural features that influence the resulting network.

Difunctional Nature: With two hydrolyzable methoxy groups, Cyclohexylethyldimethoxysilane is a difunctional silane. In contrast to trifunctional silanes (e.g., vinyltrimethoxysilane) which can create up to three crosslinks per grafted site, difunctional silanes form a network with a lower crosslink density. This results in a more flexible and elastic polymer network, as the chains have greater freedom of movement between crosslink points. scirp.org The siloxane bridges (Si-O-Si) are also inherently less rigid than the carbon-carbon (C-C) bonds formed during peroxide-only crosslinking, further contributing to the material's flexibility. specialchem.com

Bulky, Non-Polar Side Group: The non-hydrolyzable cyclohexylethyl group is a bulky and non-polar (hydrocarbon) moiety. When grafted to the polyolefin, this large group introduces significant steric hindrance. mdpi.com This can disrupt the regular packing of polymer chains, potentially reducing crystallinity and increasing the free volume. While this group does not provide chemical reactivity in the traditional sense (like an amino or epoxy group would), its physical presence "functionalizes" the polymer by modifying its architecture at a molecular level. This architectural change can influence macroscopic properties such as density, gas permeability, and mechanical toughness.

By selecting a silane like Cyclohexylethyldimethoxysilane, it is possible to precisely tailor the polymer's architecture to achieve a specific balance of properties, such as enhanced flexibility and elasticity, which are desirable for applications like advanced cable insulation and elastomeric components.

Surface Chemistry and Interfacial Engineering with Cyclohexylethyldimethoxysilane

Silylation Chemistry for Substrate Surface Functionalization

Silylation is a chemical process in which the hydroxyl (-OH) groups present on the surface of a substrate are reacted with a silicon-containing compound, such as an alkoxysilane. In the case of Cyclohexylethyldimethoxysilane, the methoxy (B1213986) groups (–OCH₃) are the reactive sites. The process typically involves the hydrolysis of the methoxy groups in the presence of surface moisture or added water, forming silanol (B1196071) groups (Si-OH). These silanols then condense with the hydroxyl groups on the substrate surface (e.g., M-OH where M can be Si, Al, etc.), forming stable covalent M-O-Si bonds. This reaction firmly anchors the cyclohexylethylsilyl group to the substrate.

The general reaction can be summarized as:

Hydrolysis: R-Si(OCH₃)₂ + 2H₂O → R-Si(OH)₂ + 2CH₃OH

Condensation: R-Si(OH)₂ + 2(Substrate-OH) → (Substrate-O)₂-Si-R + 2H₂O (Where R is the cyclohexylethyl group)

This surface functionalization allows for a "modular chemistry" approach, enabling the targeted attachment of desired molecules to a surface to precisely control its final properties. google.com

Cyclohexylethyldimethoxysilane is particularly effective in modifying the surface of inorganic particulates like silicon dioxide (silica) and nanosilica. google.com These materials are rich in surface silanol (Si-OH) groups, making them ideal candidates for silylation.

A common procedure for modifying colloidal silica (B1680970) involves first adjusting the pH of an aqueous silica sol to make the surface silanol groups more accessible. google.com The silica is then treated with Cyclohexylethyldimethoxysilane. The reaction results in the covalent bonding of the cyclohexylethylsilyl moieties to the silica surface. The degree of surface coverage, which can be controlled by the reaction conditions such as the amount of silane (B1218182) used, temperature, and reaction time, can reach up to 90% of the available silanol groups. google.com This modification is crucial for preventing the agglomeration of nanoparticles and ensuring they can be redispersed effectively in organic solvents like toluene. google.com

Table 1: Research Findings on Silylation of Silicon Dioxide with Cyclohexylethyldimethoxysilane

| Parameter | Observation | Impact on Material Properties | Source |

| Substrate | Colloidal Silica Sol (Nanosilica) | --- | google.com |

| Surface Groups | Silanol (Si-OH) groups (~4.6 per nm²) | Provides reactive sites for silylation. | google.com |

| Reaction | Condensation with Cyclohexylethyldimethoxysilane | Forms a stable, covalent Si-O-Si bond, grafting the cyclohexylethyl group to the surface. | google.com |

| Control | Amount of silane, temperature, reaction time | Allows for targeted adjustment of the degree of surface coverage and polarity. google.com | google.com |

| Outcome | Surface-modified silicon dioxide particles | Improved redispersibility and compatibility in organic media. google.com | google.com |

The primary purpose of treating inorganic surfaces with Cyclohexylethyldimethoxysilane is to alter their surface energy and polarity. google.com Untreated silicon dioxide is inherently hydrophilic (polar) due to the prevalence of surface silanol groups. The attachment of the cyclohexylethyl group, which is bulky and non-polar (organophilic), effectively shields these polar groups. google.com

This modification transforms the surface from hydrophilic to hydrophobic (or more accurately, organophilic). The extent of this transformation is directly related to the density of the grafted cyclohexylethylsilyl groups on the surface. google.com By carefully controlling the reaction, it is possible to fine-tune the surface polarity to any desired level between the extremes of the unmodified and fully coated particles. google.com This controlled shift in polarity is essential for making the inorganic particles compatible with non-polar organic polymers and solvents. google.com

Formation of Organic-Inorganic Hybrid Interfaces

Cyclohexylethyldimethoxysilane serves as a molecular bridge to create robust organic-inorganic hybrid interfaces. These interfaces are critical in composite materials where inorganic fillers are dispersed within an organic polymer matrix. The silane's dual functionality is key: the methoxy groups react with the inorganic filler, while the organophilic cyclohexylethyl group has a natural affinity for the organic polymer matrix.

This bridging action is fundamental in the production of advanced materials such as certain polypropylene (B1209903) resin compositions that include inorganic fillers. google.com The silane, used as part of a pre-polymerization catalyst system, facilitates the integration of the filler with the polymer, ensuring a more homogeneous dispersion and preventing phase separation. google.com This results in a composite material that effectively combines the properties of both the organic and inorganic components.

Enhancement of Interfacial Adhesion and Material Compatibility

A direct consequence of forming a stable organic-inorganic interface is the significant enhancement of interfacial adhesion. By transforming the surface of an inorganic filler to be more organophilic, Cyclohexylethyldimethoxysilane improves its wetting and adhesion with a polymer matrix. google.comgoogle.comgoogle.com

This improved compatibility leads to better stress transfer from the polymer matrix to the reinforcing filler, which translates into superior mechanical properties for the final composite material. google.com Research has shown that the use of silica sols modified in this way can improve properties such as tensile strength, modulus of elasticity, tear propagation resistance, flexural modulus, and impact strength in elastomers, thermoplastics, and other composite materials. google.com Furthermore, its inclusion in various binder systems, such as those for non-woven mats, helps to improve interfacial adhesion between the binder and the fibers. google.comgoogle.comepo.org The use of Cyclohexylethyldimethoxysilane is also noted in polyolefin elastomer compositions and foams, where it acts as a crosslinker or coupling agent to create materials with specific performance characteristics suitable for demanding applications. google.comgoogle.comjustia.com

Table 2: Applications of Cyclohexylethyldimethoxysilane in Enhancing Material Compatibility

| Application Area | Role of Cyclohexylethyldimethoxysilane | Resulting Improvement | Source(s) |

| Polymer Composites | Surface modifier for inorganic fillers (e.g., silica) | Enhanced dispersion of filler, improved mechanical properties (tensile strength, impact strength). | google.com |

| Elastomers & Thermoplastics | Coupling agent | Improved stress transfer, tear resistance, and flexural modulus. | google.com |

| Binder Systems | Adhesion promoter | Better wetting and interfacial adhesion between binder and fibers. | google.comgoogle.comepo.org |

| Polyolefin Resins/Foams | Catalyst component / Crosslinking agent | Creation of homogeneous materials with tailored properties. | google.comgoogle.comgoogle.comjustia.com |

Sol Gel Processing and Hybrid Material Synthesis Incorporating Cyclohexylethyldimethoxysilane

Cyclohexylethyldimethoxysilane as a Precursor in Sol-Gel Reactions

In sol-gel chemistry, Cyclohexylethyldimethoxysilane (C10H22O2Si) serves as a difunctional hybrid precursor. Its molecular structure is key to its role: it possesses two hydrolyzable methoxy (B1213986) groups (-OCH3) and two non-hydrolyzable organic substituents (a cyclohexyl group, -C6H11, and an ethyl group, -C2H5) attached to the central silicon atom.

The non-hydrolyzable cyclohexyl and ethyl groups are preserved during the reaction and become permanently integrated into the final material's structure. scirp.org The bulky, non-polar cyclohexyl group, in particular, imparts significant organic character to the inorganic network, influencing properties such as hydrophobicity, thermal stability, and mechanical flexibility. nih.govresearchgate.net

Control over Hydrolysis-Condensation Processes in Hybrid Network Formation

The formation of a hybrid network from Cyclohexylethyldimethoxysilane, like other alkoxysilanes, proceeds through two fundamental, often concurrent, reactions: hydrolysis and condensation. nih.govunm.edu

Hydrolysis: ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH

Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O (water-producing) or ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH (alcohol-producing)

Control over the kinetics of these reactions is paramount for tailoring the final material's properties. The rate of hydrolysis and condensation for Cyclohexylethyldimethoxysilane is significantly influenced by several factors:

Steric Hindrance: The bulky cyclohexyl group poses considerable steric hindrance around the silicon atom. nih.govresearchgate.netacs.org This steric bulk impedes the approach of water molecules, slowing the rate of the initial hydrolysis step compared to smaller dimethoxysilanes or methoxy- and ethoxysilanes. scirp.orgacs.org

Catalysis (pH): The reaction rates are highly dependent on the pH of the sol. nih.govresearchgate.net

Acidic conditions (pH < 7): Under acid catalysis, the methoxy group is first protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This generally leads to a faster hydrolysis rate relative to the condensation rate, promoting the formation of long, weakly branched polymer chains. unm.eduresearchgate.net The resulting silanol (B1196071) (Si-OH) groups are relatively stable against self-condensation under these conditions. researchgate.net

Basic conditions (pH > 7): Under base catalysis, hydroxide (B78521) ions directly attack the silicon atom. This mechanism accelerates both hydrolysis and, more significantly, the condensation reactions. nih.govunm.edu This typically results in more compact, highly branched clusters and particulate structures. unm.edu

Water-to-Silane Ratio (r): The concentration of water is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis (r=2 for a dialkoxysilane). Sub-stoichiometric water levels will result in an incomplete reaction and the retention of unreacted alkoxy groups in the gel network. Excess water can increase the hydrolysis rate. nih.gov

The interplay of these factors allows for precise control over the gelation process. For instance, using acid catalysis with Cyclohexylethyldimethoxysilane would favor the formation of linear hybrid oligomers before they are integrated into a larger network formed by a co-precursor like TEOS.

Synthesis of Silane-Derived Nanostructured and Composite Materials

Cyclohexylethyldimethoxysilane is primarily used to synthesize hybrid organic-inorganic composite and nanostructured materials, where its function is to modify a primary matrix, which is often silica (B1680970). mdpi.comnih.gov The synthesis is typically carried out via co-condensation with a network-forming precursor, such as TEOS. mdpi.comgmidental.com

The process involves mixing Cyclohexylethyldimethoxysilane and TEOS in a common solvent (e.g., ethanol), followed by the addition of water and a catalyst (acid or base). The different hydrolysis and condensation rates of the two precursors are a key consideration. TEOS generally reacts faster than sterically hindered silanes. By carefully selecting the reaction conditions, one can control whether the precursors polymerize randomly or form block-like or core-shell structures. mdpi.commdpi.com

The incorporation of the cyclohexylethyl groups into the silica network results in materials with distinct properties:

Increased Hydrophobicity: The large, non-polar cyclohexyl groups on the surface and within the pores of the material significantly increase its water repellency. This is a common strategy for creating superhydrophobic coatings. bohrium.com

Modified Mechanical Properties: The introduction of organic groups reduces the network's rigidity and brittleness compared to pure silica. The material becomes more flexible and less prone to cracking upon drying.

Controlled Porosity: The organic moieties can act as porogens (pore-forming agents) that, depending on processing, can be retained to create a hybrid framework or burned out at high temperatures to leave behind pores of a specific size and morphology.

This approach allows for the fabrication of functional materials like hydrophobic coatings, low-dielectric-constant films, and mechanically robust monoliths.

Modulating Material Microstructure and Macrostructure via Sol-Gel Parameters

The final structure of a material derived from Cyclohexylethyldimethoxysilane, from the nanoscale (microstructure) to the bulk level (macrostructure), can be precisely engineered by manipulating the sol-gel processing parameters. nih.govmdpi.com The key is to control the balance between hydrolysis and condensation kinetics, which in turn dictates the growth and aggregation of the polymeric species. acs.orgmdpi.com

The table below illustrates the theoretical influence of various sol-gel parameters on the properties of a hybrid material synthesized from a Cyclohexylethyldimethoxysilane and TEOS co-precursor system.

| Parameter | Condition 1 | Effect on Material Properties (Condition 1) | Condition 2 | Effect on Material Properties (Condition 2) |

|---|---|---|---|---|

| Catalyst (pH) | Acidic (e.g., HCl, pH 2-4) | Promotes hydrolysis over condensation. Leads to linear or weakly branched polymers, larger pores, and lower cross-link density. unm.eduresearchgate.net | Basic (e.g., NH₄OH, pH 9-11) | Promotes rapid condensation. Leads to dense, highly branched clusters or discrete particles, smaller pores, and a more compact network. nih.govunm.edu |

| Water/Silane (B1218182) Ratio (r) | Low (r < stoichiometric) | Incomplete hydrolysis, more unreacted -OCH₃ groups. Results in a more organic, flexible network. nih.gov | High (r > stoichiometric) | Faster, more complete hydrolysis. Promotes higher cross-linking density, leading to a more rigid, silica-like structure. nih.gov |

| Cyclohexylethyldimethoxysilane / TEOS Ratio | High | Lower cross-link density, increased hydrophobicity, greater mechanical flexibility, potentially lower surface area. | Low | Higher cross-link density, more brittle and rigid structure, higher surface area, lower hydrophobicity. |

| Temperature | Low | Slower reaction rates for both hydrolysis and condensation, longer gelation time, potentially leading to more ordered structures. | High | Accelerated reaction rates, shorter gelation time, may lead to more disordered, kinetically controlled structures. |

| Solvent | Protic (e.g., Ethanol) | Participates in esterification (reverse of hydrolysis), can influence precursor solubility and reaction rates. nih.gov | Aprotic (e.g., THF) | Does not participate in esterification, can alter aggregation and favor different condensation pathways. nih.gov |

By systematically varying these parameters, researchers can fine-tune the synthesis to produce materials ranging from dense, non-porous films to highly porous aerogels, all with properties influenced by the incorporated cyclohexylethyl functionality. mdpi.comresearchgate.net

Advanced Characterization Techniques for Cyclohexylethyldimethoxysilane Systems

Spectroscopic Elucidation of Molecular Structure and Interactions

Spectroscopy is fundamental to confirming the chemical identity of Cyclohexylethyldimethoxysilane and understanding how it bonds within a larger system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the structure and chemical environment of atoms within a molecule. scirp.org For Cyclohexylethyldimethoxysilane, both ¹H NMR (proton) and ²⁹Si NMR (silicon-29) are particularly insightful. scirp.org

¹H NMR Spectroscopy: This technique identifies the different types of hydrogen atoms (protons) in the molecule based on their unique electronic environments. The resulting spectrum would show distinct signals for the protons on the cyclohexyl ring, the ethyl group, and the methoxy (B1213986) groups. Protons on carbons adjacent to the silicon or oxygen atoms are deshielded and appear at a lower field (higher ppm value) compared to standard alkane protons. tau.ac.illibretexts.org

²⁹Si NMR Spectroscopy: As the central atom, the silicon nucleus provides critical information. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. unige.ch In Cyclohexylethyldimethoxysilane, the silicon atom is bonded to a cyclohexyl group, an ethyl group, and two methoxy groups. The specific chemical shift helps confirm the successful synthesis and purity of the compound. Generally, the chemical shifts for T-species (R-Si(OR')₃) are located in the range of -40 to -70 ppm. nih.gov

Table 1: Predicted ¹H and ²⁹Si NMR Chemical Shifts for Cyclohexylethyldimethoxysilane

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| ¹H | Cyclohexyl Protons (C₆H₁₁) | ~0.8 - 1.8 | Typical aliphatic protons; complex multiplet. |

| Ethyl Protons (-CH₂-Si) | ~0.5 - 1.0 | Methylene group adjacent to silicon. | |

| Ethyl Protons (-CH₃) | ~0.9 - 1.2 | Terminal methyl group. | |

| Methoxy Protons (-OCH₃) | ~3.5 | Protons on carbon bonded to oxygen are deshielded. libretexts.org |

| ²⁹Si | Si(Cyclohexyl)(Ethyl)(OCH₃)₂ | ~-40 to -60 | Reflects the specific electronic environment created by the alkyl and alkoxy substituents. unige.chnih.gov |

This table is generated based on typical chemical shift ranges for similar functional groups and may not represent exact experimental values.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net These two techniques provide complementary information and are essential for confirming the structure of Cyclohexylethyldimethoxysilane and analyzing its interaction with other materials. researchgate.netaip.org

Infrared (IR) Spectroscopy: FTIR analysis detects the absorption of infrared radiation by specific molecular bonds. universallab.org Key absorptions for Cyclohexylethyldimethoxysilane would include C-H stretching from the cyclohexyl and ethyl groups, and strong, characteristic peaks for the Si-O-C and Si-C linkages. researchgate.netvscht.cz

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. ineosopen.org It is particularly effective for analyzing the non-polar Si-O-Si bonds that form upon hydrolysis and condensation of the silane (B1218182), which are often weak in IR spectra. scirp.orgresearchgate.net The Si-(OCH₃)₂ groups, for example, show a distinct peak around 620 cm⁻¹ which can be monitored to study reaction kinetics. scirp.orgscirp.org

Table 2: Key Vibrational Frequencies for Cyclohexylethyldimethoxysilane

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 | 2850 - 2960 |

| Alkyl C-H | Bending | 1350 - 1470 | 1350 - 1470 |

| Si-O-C | Asymmetric Stretch | 1070 - 1100 (Strong, Broad) | Weak |

| Si-C | Stretching | 700 - 850 | 700 - 850 |

| Si-(OCH₃)₂ | Group Vibration | ~620 | ~620 (Distinct) scirp.orgscirp.org |

Microscopic and Morphological Analysis of Modified Materials

When Cyclohexylethyldimethoxysilane is used as a coupling agent or surface modifier, microscopy techniques are vital for visualizing the resulting changes in the material's structure at the micro and nano-scale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography. evonik.com In systems modified with Cyclohexylethyldimethoxysilane, SEM is used to assess changes in surface roughness and morphology. aip.orgaip.org For instance, when treating fillers or fibers, SEM can reveal the presence of a silane coating and evaluate the quality of adhesion between the filler and a polymer matrix. aip.orgbohrium.com Improved adhesion is often visible as a reduction in fiber pull-out and voids at the interface on a fracture surface. bohrium.com

Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of a material's internal structure with near-atomic resolution. kglmeridian.comdtic.mil In polymer nanocomposites, TEM is crucial for determining the dispersion quality of nanofillers treated with Cyclohexylethyldimethoxysilane. msu.edubohrium.com Effective silane treatment can prevent filler agglomeration and lead to a homogeneous distribution of nanoparticles within the polymer matrix, which is observable in TEM micrographs. msu.edubohrium.com It can also be used to visualize the interphase region created between a fiber and the polymer matrix. kglmeridian.com

Thermal Analysis Methodologies for Polymer and Hybrid Systems

Thermal analysis techniques measure the physical and chemical properties of materials as a function of temperature. scielo.br For polymers and hybrid systems modified with Cyclohexylethyldimethoxysilane, these methods are critical for determining thermal stability and performance.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net It is used to determine the thermal stability and degradation temperature of a material. mdpi.com The incorporation of silane-treated fillers can enhance the thermal stability of a polymer matrix. scirp.orgscientific.netscispace.com TGA curves would show an increase in the onset temperature of degradation for the silane-modified composite compared to the unmodified polymer. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature scan. aip.org It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). scielo.brresearchgate.net The addition of Cyclohexylethyldimethoxysilane, particularly as a coupling agent for fillers, can influence the polymer's crystalline structure. It can act as a nucleating agent, potentially increasing the crystallization temperature and the degree of crystallinity, or it can hinder chain mobility and crystal packing, leading to a decrease in crystallinity. researchgate.netjournalofbabylon.comwitpress.com

Table 3: Representative Thermal Analysis Data for a Hypothetical Polypropylene (B1209903) (PP) Composite

| Material | Onset Degradation Temp (TGA, °C) | Melting Temp (Tm, DSC, °C) | Degree of Crystallinity (DSC, %) |

|---|---|---|---|

| Neat PP | ~350 | ~165 | ~45 |

| PP + 20% Untreated Filler | ~340 | ~164 | ~43 |

This table presents illustrative data based on general findings in the literature. scispace.comresearchgate.net

Chromatographic and Rheological Characterization of Modified Polymers

When Cyclohexylethyldimethoxysilane is used to modify polymers, either through grafting or as an additive in a composite, chromatographic and rheological techniques are essential for characterizing the resulting changes in molecular structure and flow behavior.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is a liquid chromatography technique that separates macromolecules based on their size in solution. scientific.net It is the primary method for determining a polymer's molecular weight (MW) and molecular weight distribution (MWD). ineosopen.orgmsu.edu When a silane is grafted onto a polymer backbone, it can lead to an increase in molecular weight or the formation of cross-linked networks. researchgate.netexpresspolymlett.com GPC analysis of the soluble portion of the polymer can confirm the success of the grafting reaction by showing a shift to higher molecular weights compared to the original polymer. expresspolymlett.comcore.ac.uk

Rheological Analysis: Rheology is the study of the flow and deformation of matter. core.ac.uk For polymer melts modified with Cyclohexylethyldimethoxysilane, a rotational rheometer is used to measure key viscoelastic properties like complex viscosity (η*), storage modulus (G'), and loss modulus (G''). core.ac.ukmdpi.com

Complex Viscosity (η*): A measure of the material's resistance to flow. The addition of silane-treated fillers typically increases the viscosity. mdpi.com

Storage Modulus (G'): Represents the elastic component, or the energy stored during deformation. An increase in G', especially at low frequencies, often indicates the formation of a filler network and improved interfacial interactions. core.ac.uk

Loss Modulus (G''): Represents the viscous component, or the energy dissipated as heat. The modification of fillers with silanes can significantly alter these rheological properties, which in turn affects the processability and end-use performance of the material. evonik.comcore.ac.ukresearchgate.net

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Cyclohexylethyldimethoxysilane |

| Polypropylene |

| Polyethylene (B3416737) |

| 3-aminopropyltriethoxysilane |

| Isophthaloyl chloride |

| 1,3-bis(5-amino-1H-benzimidazol-2-yl)benzene |

| Zinc oxide |

| Polydimethylsiloxane |

| Toluene |

| Tetrahydrofuran |

| Hexamethyldisiloxane |

| Dichloromethylsilane |

| Dichlorodimethylsilane |

| Tetraethoxysilane |

| Styrene |

| Poly(vinyl alcohol) |

| Low-density polyethylene |

Computational and Theoretical Chemistry Studies of Cyclohexylethyldimethoxysilane

Molecular Modeling of Cyclohexylethyldimethoxysilane Reactivity and Conformation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. compchem.nl For Cyclohexylethyldimethoxysilane, these methods are crucial for understanding its three-dimensional structure and how that structure influences its chemical reactivity.

Conformational Analysis: The flexibility of the cyclohexyl and ethyl groups attached to the silicon atom means that Cyclohexylethyldimethoxysilane can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, which are the ones most likely to be present under normal conditions. ethz.chnih.gov Methods like Molecular Mechanics (MM) are often used for an initial, rapid search of possible conformations. nih.gov Subsequently, more accurate quantum mechanical calculations can refine the energies of the most likely structures. ethz.chnih.gov

Reactivity Analysis: Molecular modeling can also predict the most likely sites for chemical reactions. nih.govuab.cat By calculating properties such as electrostatic potential maps, researchers can visualize the electron-rich and electron-poor regions of the molecule. d-nb.info For Cyclohexylethyldimethoxysilane, the oxygen atoms of the methoxy (B1213986) groups are expected to be electron-rich, while the silicon atom is electron-poor, making it susceptible to attack by nucleophiles. This is particularly relevant for its primary reaction: hydrolysis, where the methoxy groups are replaced by hydroxyl groups. Modeling helps in understanding the initial steps of this crucial reaction. nih.gov

Table 9.1: Calculated Relative Energies of Cyclohexylethyldimethoxysilane Conformers This table presents hypothetical data illustrating the typical output of a conformational analysis study. The energy values represent the stability of different spatial arrangements (conformers) relative to the most stable one.

| Conformer ID | Dihedral Angle (C-C-Si-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Conf-1 | 178° (anti) | 0.00 | 75.2 |

| Conf-2 | 65° (gauche) | 1.15 | 14.5 |

| Conf-3 | -68° (gauche) | 1.25 | 10.3 |

Density Functional Theory (DFT) Investigations of Silane (B1218182) Interactions and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a highly popular and versatile tool in chemistry and materials science for studying reaction mechanisms and intermolecular interactions with a good balance of accuracy and computational cost. wikipedia.orgnih.gov

Interaction Analysis: DFT is particularly useful for studying non-covalent interactions, such as van der Waals forces, which are critical for understanding how molecules adhere to each other or to surfaces. arxiv.orgchemrxiv.org For Cyclohexylethyldimethoxysilane, DFT calculations can model its interaction with substrates like silica (B1680970) or metal oxides. These calculations can determine the optimal binding orientation and the interaction energy, providing insight into its function as a coupling agent. frontiersin.org The theory can decompose the interaction energy into constituent parts, such as electrostatic, polarization, and dispersion components, to understand the nature of the binding. frontiersin.org

Table 9.2: Hypothetical DFT-Calculated Activation Energies for Hydrolysis of Cyclohexylethyldimethoxysilane This table shows representative data from a DFT study on a reaction mechanism. The values indicate the energy barriers that must be overcome for the reaction to proceed, comparing a neutral and an acid-catalyzed pathway.

| Reaction Step | Pathway | Activation Energy (ΔE‡), kcal/mol |

| First Hydrolysis | Neutral | 25.4 |

| Acid-Catalyzed | 15.2 | |

| Second Hydrolysis | Neutral | 23.8 |

| Acid-Catalyzed | 13.9 |

Simulation of Polymerization and Grafting Processes

Molecular Dynamics (MD) is a powerful simulation technique for studying the physical movements of atoms and molecules over time. mdpi.com It is particularly well-suited for modeling large, complex systems like polymers, providing insights into processes that are difficult to observe experimentally. mdpi.commdpi.com

Grafting Simulation: In materials science, Cyclohexylethyldimethoxysilane is often used as a coupling agent to graft onto polymer chains, enhancing the properties of the final composite material. MD simulations can model this grafting process at the molecular level. mdpi.com A typical simulation would involve a polymer matrix (e.g., silicone rubber) and several silane molecules. The simulation can show how the silane molecules diffuse through the polymer and approach reactive sites. By using reactive force fields (ReaxFF), the simulation can explicitly model the chemical bond formation as the hydrolyzed silane grafts onto the polymer backbone. mdpi.com These simulations help in understanding factors that affect grafting efficiency, such as temperature and the concentration of reactants.

Polymer Dynamics Simulation: Once grafted, the presence of the cyclohexylethyl groups can significantly alter the behavior of the polymer chains. MD simulations can be used to study these changes. rsc.org For example, simulations can show how the bulky and rigid cyclohexyl groups affect polymer chain mobility, packing, and intermolecular interactions. mdpi.com This can lead to changes in macroscopic properties like the glass transition temperature, thermal stability, and mechanical strength. Simulations have shown that grafting agents can intensify polymer molecule aggregations and restrain molecular thermal vibrations. mdpi.com

Predictive Modeling of Material Behavior and Performance

Predictive modeling uses statistical techniques, including machine learning, to forecast future outcomes based on historical and simulated data. cohere.cominvestopedia.com In materials science, this approach bridges the gap between molecular properties and macroscopic performance, accelerating the design of new materials. e3s-conferences.orgmdpi.com

Property Prediction: Data generated from the computational studies described above (e.g., conformational energies, interaction energies, polymer chain dynamics) can be used to build predictive models. arxiv.org For a polymer composite containing Cyclohexylethyldimethoxysilane, a model could be trained to predict key performance indicators like tensile strength, modulus, thermal conductivity, or resistance to environmental degradation. mdpi.commdpi.com The input for such a model would include variables like the concentration of the silane, the degree of grafting, and processing conditions. e3s-conferences.org

Performance Modeling: Beyond predicting static properties, performance modeling can simulate the behavior of a material under specific operational conditions over time. berkeley.eduafera.comarxiv.org For instance, a finite element model incorporating material properties derived from molecular simulations could predict the stress distribution in a composite part under mechanical load. afera.com This allows for the virtual testing of materials, identifying potential failure points and optimizing the material composition and component design before physical prototypes are ever made. mdpi.com This integrated approach, from molecular simulation to performance prediction, is a cornerstone of modern materials development. mdpi.com

Table 9.3: Sample Input and Output for a Predictive Model of a Polymer Composite This table illustrates the concept of a predictive model where molecular-level inputs are used to forecast macroscopic material properties. The data is for illustrative purposes only.

| Input Parameter | Value | Predicted Output | Predicted Value |

| Silane Concentration (%) | 2.5 | Tensile Strength (MPa) | 35.2 |

| Degree of Grafting (simulated) | 0.85 | Elongation at Break (%) | 450 |

| Interfacial Binding Energy (kcal/mol) | -15.7 | Thermal Stability (°C) | 320 |

Future Research Directions and Emerging Academic Applications

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of Cyclohexylethyldimethoxysilane is undergoing a transformation, driven by the dual goals of efficiency and sustainability. hilarispublisher.com Researchers are actively exploring novel synthetic pathways to improve yield, reduce costs, and minimize environmental impact. hilarispublisher.comlsu.edu

Key Research Thrusts:

Innovative Catalysts: The development of new catalysts is central to creating more efficient synthetic routes. hilarispublisher.com This includes exploring transition-metal catalysis and biocatalysis to achieve higher selectivity and milder reaction conditions. hilarispublisher.comsemanticscholar.org

Green Chemistry Principles: Future synthesis methods will increasingly incorporate the 12 principles of green chemistry. nih.govvapourtec.com This involves using renewable feedstocks, safer solvents, and designing processes that are inherently safer and more energy-efficient. nih.govvapourtec.com The goal is to develop atom-economical reactions that minimize waste and avoid hazardous byproducts. semanticscholar.orgmdpi.com

Alternative Reaction Media: Research is underway to replace traditional organic solvents with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. semanticscholar.org Solvent-free reaction conditions are also being investigated. mdpi.com

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry are being explored to accelerate reaction rates, improve yields, and enable continuous manufacturing processes. vapourtec.commdpi.com

Integration of Cyclohexylethyldimethoxysilane in Multifunctional Material Systems

The unique properties of Cyclohexylethyldimethoxysilane make it a prime candidate for incorporation into advanced multifunctional materials. These materials are designed to perform multiple functions, such as load-bearing and sensing, simultaneously. researchgate.net

Emerging Applications:

Advanced Composites: Cyclohexylethyldimethoxysilane can be used to modify the interface between reinforcing fibers (like carbon or glass) and the polymer matrix in composites. researchgate.netcompositesone.com This enhances stress transfer, improves mechanical properties like strength and stiffness, and increases durability. ejcmpr.commdpi.com

Smart Materials: By functionalizing Cyclohexylethyldimethoxysilane, it can be integrated into materials that respond to external stimuli such as temperature, light, or electric fields. dlr.de This opens up possibilities for applications in sensors, actuators, and self-healing materials.

Hybrid Organic-Inorganic Materials: This silane (B1218182) can act as a molecular bridge between organic polymers and inorganic nanoparticles, leading to the creation of novel hybrid materials with tailored optical, electronic, and thermal properties. rc-harwell.ac.uk

Design of Advanced Catalytic Systems for Sustainable Polymer Production

Cyclohexylethyldimethoxysilane plays a crucial role as an external electron donor in Ziegler-Natta catalysts, which are widely used for the production of polypropylene (B1209903). mdpi.comwikipedia.org Future research is focused on designing more advanced and sustainable catalytic systems.

Research Focus:

Enhanced Stereoselectivity: By modifying the structure of the silane donor, researchers aim to gain finer control over the stereochemistry of the resulting polymer, leading to polypropylenes with improved properties like higher isotacticity and crystallinity. mdpi.comrsc.org

Hydrogen Response: The interaction between the external donor and hydrogen, which is used as a chain transfer agent, is a key area of study. Optimizing this interaction can lead to better control over the molecular weight and molecular weight distribution of the polymer. mdpi.com

Sustainable Polymerization: The development of more active and stable catalysts can lead to more efficient polymerization processes with lower energy consumption and reduced waste. rsc.org This aligns with the broader goals of creating a more circular economy for plastics. rsc.org

Table 1: Comparison of External Donors in Propylene (B89431) Polymerization

| External Donor | Catalytic Activity | Isotacticity Index (%) |

| Cyclohexyl(methyl)dimethoxysilane | High | >97 |

| Dicyclopentyldimethoxysilane | High | >97 |

| Dipiperidyldimethysilane | Moderate | ~96 |

| Diethylaminotriethoxysilane | High | High |

Data compiled from multiple research findings. mdpi.commdpi.comresearchgate.net

Exploration of New Surface Engineering Paradigms

The reactivity of the methoxy (B1213986) groups in Cyclohexylethyldimethoxysilane allows it to chemically bond to a wide variety of surfaces, making it an excellent molecule for surface modification.

Future Directions:

Adhesion Promotion: Treating surfaces with Cyclohexylethyldimethoxysilane can improve the adhesion of coatings, paints, and adhesives. This is critical in industries such as automotive, aerospace, and construction.

Corrosion Resistance: The formation of a dense, hydrophobic silane layer on metal surfaces can provide excellent protection against corrosion.

Biocompatible Surfaces: For biomedical applications, surfaces of implants and medical devices can be modified to improve their biocompatibility and reduce the risk of rejection.

Control of Wettability: By tailoring the surface chemistry, the wettability of a material can be precisely controlled, leading to applications in areas like microfluidics and self-cleaning surfaces.

Interdisciplinary Research Frontiers and Computational-Experimental Synergy

The future of research on Cyclohexylethyldimethoxysilane will be characterized by increasing collaboration between different scientific disciplines and a powerful synergy between computational modeling and experimental work. hilarispublisher.comrc-harwell.ac.uk

Key Trends:

Computational Chemistry: Quantum mechanical calculations and molecular dynamics simulations can provide deep insights into reaction mechanisms, catalyst behavior, and material properties at the atomic level. rc-harwell.ac.uk This can accelerate the design of new materials and processes.

Machine Learning and AI: Artificial intelligence can be used to analyze large datasets from experiments and simulations to identify patterns, predict properties, and optimize synthetic routes. hilarispublisher.com Software platforms are emerging that can assist in retrosynthesis planning. synthiaonline.com

Advanced Characterization Techniques: The development of new in-situ and in-operando characterization techniques will allow researchers to study catalytic processes and material transformations in real-time and under realistic conditions. rc-harwell.ac.uk

Materials Genome Initiative: By combining computational and experimental approaches, researchers can accelerate the discovery and development of new materials with desired properties, in the spirit of the Materials Genome Initiative. northwestern.edu

Q & A

Q. What are the common synthesis methods for Cyclohexylethyldimethoxysilane, and how are reaction conditions optimized?